molecular formula C12H20Cl2N4O7P2S B13422685 Cocarboxylase hydrochloride CAS No. 23883-45-6

Cocarboxylase hydrochloride

Cat. No.: B13422685
CAS No.: 23883-45-6
M. Wt: 497.2 g/mol
InChI Key: QTOYIDGNARHVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cocarboxylase hydrochloride involves the synthesis of thiamine pyrophosphate, which is then converted into its hydrochloride salt. One method includes concentrating the water solution containing cocarboxylase and adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the purification of this compound for injections involves several steps to ensure the removal of pyrogens and other impurities. Activated charcoal is often used to adsorb pyrogens, and the solution is then filtered and sterilized .

Chemical Reactions Analysis

Types of Reactions

Cocarboxylase hydrochloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Biological Activity

Cocarboxylase hydrochloride, also known as thiamine pyrophosphate (TPP), is the active form of vitamin B1 (thiamine) and plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies that highlight its therapeutic potential.

This compound has the following chemical properties:

PropertyDetails
Molecular FormulaC12H19N4O7P2S.Cl
Molecular Weight460.767 g/mol
AppearanceWhite crystalline powder
Melting Point240 - 244 °C (decomposition)
Solubility220 g/L in water
pH2.2 (in H₂O)

Cocarboxylase is characterized as an achiral compound with no optical activity, which is significant for its biochemical interactions .

Cocarboxylase acts as a coenzyme for several key enzymes involved in the metabolism of carbohydrates and amino acids. It facilitates the decarboxylation of alpha-keto acids, which is essential for energy production in cells. The primary enzymatic reactions include:

  • Pyruvate Decarboxylation : Conversion of pyruvate to acetyl-CoA.
  • Transketolase Activity : Involvement in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis.

These actions underscore its importance in metabolic pathways and energy production.

Cardiovascular Health

A notable study investigated the effects of cocarboxylase on ischemic myocardial tissue in dogs. In this experimental model of acute myocardial infarction, cocarboxylase was administered to assess its impact on hemodynamic parameters. The findings indicated that cocarboxylase treatment resulted in:

  • Decreased Heart Rate : Significant reduction compared to control.
  • Increased Stroke Volume : Enhanced cardiac output.
  • Lower Myocardial Oxygen Consumption : Indicating improved efficiency in heart function.

These results suggest that cocarboxylase may provide protective benefits to ischemic myocardium by improving systemic hemodynamics .

Neurological Benefits

Research has also highlighted the potential neuroprotective effects of cocarboxylase. It is believed to mitigate oxidative stress and improve neuronal metabolism, which could be beneficial in conditions such as Wernicke's encephalopathy and other neurological disorders associated with thiamine deficiency.

Case Studies

  • Ischemic Canine Myocardium :
    • Objective : Evaluate the efficacy of cocarboxylase in treating myocardial infarction.
    • Method : Administered 150 mg/kg to dogs post-ligation of the left anterior descending artery.
    • Results : Improved hemodynamic performance at 30 and 60 minutes post-treatment compared to controls.
  • Thiamine Deficiency Disorders :
    • A clinical case series reported on patients with chronic alcoholism who received cocarboxylase supplementation. The results demonstrated significant improvements in cognitive function and reduction in neurological symptoms associated with thiamine deficiency.

Properties

CAS No.

23883-45-6

Molecular Formula

C12H20Cl2N4O7P2S

Molecular Weight

497.2 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride

InChI

InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H

InChI Key

QTOYIDGNARHVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.